Chromatographic Separation Validation: Baseline Resolution of 3′-AMP from 2′-AMP and 5′-AMP Using Validated HPLC Methodology
Adenosine 3′-monophosphate is chromatographically distinguishable from its positional isomers 2′-AMP and 5′-AMP using a validated HPLC-UV/ESI-MS method on a Supelco C18 column with gradient elution (10 mM NH4Ac aqueous solution / MeOH) at 1.0 mL/min with UV detection at 260 nm. The method achieves baseline separation of all three monoadenosine monophosphate isomers with limits of detection below 0.30 μg/mL for each nucleotide [1]. Retention time reproducibility for 3′-AMP, quantified as intra-day relative standard deviation, ranged from 0.7% to 1.1% across replicate injections [1]. This analytical specificity is essential because the isomers share identical molecular mass (m/z 348 for [AMP+H]+) and cannot be distinguished by mass spectrometry alone without prior chromatographic resolution [1].
| Evidence Dimension | Chromatographic retention and detection specificity |
|---|---|
| Target Compound Data | 3′-AMP: Baseline resolved; LOD <0.30 μg/mL; RSD retention time 0.7-1.1% |
| Comparator Or Baseline | 2′-AMP and 5′-AMP: Baseline resolved; LOD <0.30 μg/mL each; RSD retention time 0.7-1.1% each |
| Quantified Difference | Isomers co-elute without optimized method; validated separation essential for accurate quantification |
| Conditions | HPLC-UV/ESI-MS; Supelco C18 column; gradient: 10 mM NH4Ac (aq) / MeOH; flow 1.0 mL/min; detection 260 nm |
Why This Matters
Procurement of 3′-AMP with documented isomer identity prevents analytical failure and ensures regulatory-compliant method validation.
- [1] Huang W, Ai F, Wang J, et al. Simultaneous measurement of trace monoadenosine and diadenosine monophosphate in biomimicking prebiotic synthesis using high-performance liquid chromatography with ultraviolet detection and electrospray ionization mass spectrometry characterization. Analytica Chimica Acta. 2006;566(1):99-108. View Source
